molecular formula C29H19N3 B1359256 2,6-di(9H-carbazol-9-yl)pyridine CAS No. 168127-49-9

2,6-di(9H-carbazol-9-yl)pyridine

Cat. No.: B1359256
CAS No.: 168127-49-9
M. Wt: 409.5 g/mol
InChI Key: CUQGKGMUSQKHFO-UHFFFAOYSA-N
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Description

2,6-di(9H-carbazol-9-yl)pyridine is a compound that has garnered significant interest in the field of organic electronics. This compound consists of two carbazole groups attached to a pyridine core. The unique structure of this compound allows it to exhibit both electron-donating and electron-withdrawing properties, making it a versatile material for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-di(9H-carbazol-9-yl)pyridine can be synthesized through a catalyst-free C-N coupling reaction. This method involves the use of fluoro-substituted pyridines and carbazole as starting materials. The reaction typically yields high purity products with yields ranging from 85% to 95% . Another method involves the electrochemical polymerization of the compound to form homopolymers and copolymers .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using the same catalyst-free C-N coupling reaction. The process is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-di(9H-carbazol-9-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different electronic and photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,6-di(9H-carbazol-9-yl)pyridine exhibits higher triplet energy levels and better balanced carrier transport properties. This makes it a more efficient host material for OLEDs, particularly in solution-processed devices .

Properties

IUPAC Name

9-(6-carbazol-9-ylpyridin-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGKGMUSQKHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of carbazole (97.0 g, 0.58 mol) and 2,6-dichloropyridine (41.0 g, 0.28 mol) in dry DMF (200.0 ml) was slowly added NaH (20.0 g, 0.83 mol) at room temperature under nitrogen atmosphere and stirring. The addition of NaH was taken over 60 minutes. After the addition of NaH, the mixture was heated to 160° C. and kept at this temperature for 12 hours. After cooling, water (300.0 ml) was added into the reaction mixture. The product as a brown solid was collected by filtration. The crude product was purified with recrystallization from acetone/water to give 92.2 g (81.3 g) of product.
Quantity
97 g
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reactant
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41 g
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20 g
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300 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes DiCP and its copolymers suitable for electrochromic applications?

A1: DiCP-based polymers exhibit several properties beneficial for electrochromic devices (ECDs):

  • Electrochromism: DiCP-based polymers can change color upon electrochemical oxidation or reduction. [, ] This color change is reversible, allowing for switching between colored and bleached states.
  • Tunable Color: The color displayed by DiCP-based polymers can be adjusted by copolymerizing DiCP with other monomers like cyclopentadithiophene ketone (CPDTK) or 3,6-di(2-thienyl)carbazole (dTC). [, ] This allows for fine-tuning the color palette of the ECD.
  • High Transmittance Change (ΔT%): DiCP-based polymers demonstrate a significant change in light transmittance between their colored and bleached states. For instance, a copolymer of DiCP and CPDTK achieved a ΔT% of 39.5% at 1037 nm. [] This high ΔT% contributes to a strong optical contrast in ECDs.
  • Good Coloration Efficiency (η): DiCP-based polymers efficiently utilize the applied charge to generate a color change. A DiCP and CPDTK copolymer achieved a coloration efficiency of 184.1 cm2 C-1 at 1037 nm. [] This efficiency is crucial for low-power ECD operation.

Q2: How does the choice of the counter electrode material in an ECD impact the performance of a DiCP-based device?

A2: The counter electrode material significantly influences the overall performance of a DiCP-based ECD. For example, when poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS) was used as the counter electrode material with a P(DiCP-co-CPDTK) anode, the resulting ECD displayed a high optical contrast (ΔT = 38.2%) and high coloration efficiency (633.8 cm2 C-1) at 635 nm. [] The complementary electrochromic properties of PEDOT-PSS, its transparency in the visible region, and its fast switching kinetics synergistically enhanced the overall ECD performance.

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